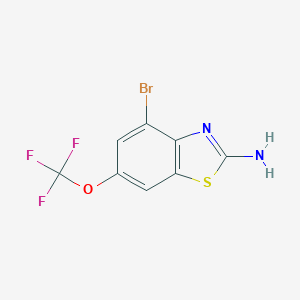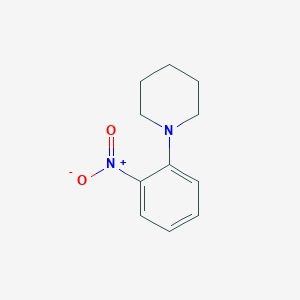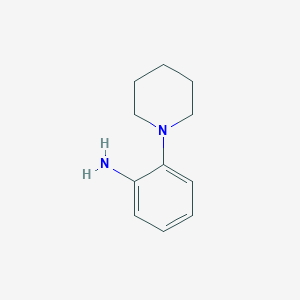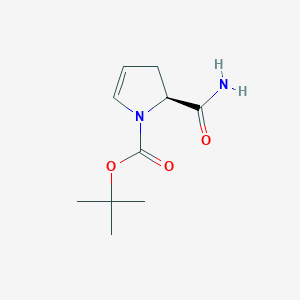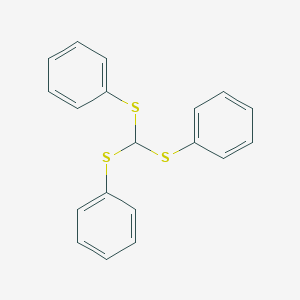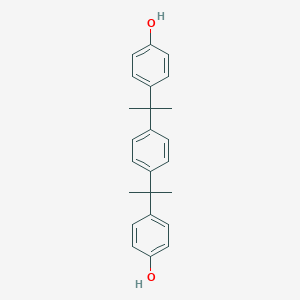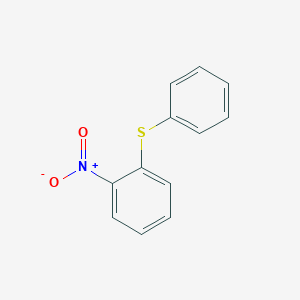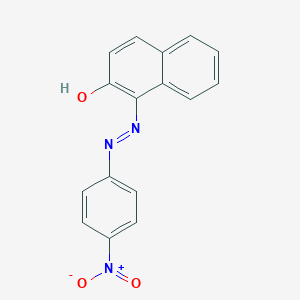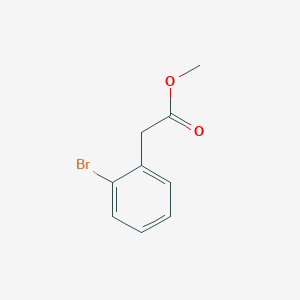
Methyl 2-(2-bromophenyl)acetate
Übersicht
Beschreibung
Methyl 2-(2-bromophenyl)acetate is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and its molecular weight is 229.07 . The SMILES string for this compound is COC(=O)Cc1ccccc1Br .
Synthesis Analysis
Methyl 2-(2-bromophenyl)acetate can be synthesized using various methods. One such method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The InChI key for Methyl 2-(2-bromophenyl)acetate is AMVCFIFDMKEIRE-UHFFFAOYSA-N . The compound has a structure that includes a bromophenyl group attached to an acetate group via a carbon atom .Chemical Reactions Analysis
Methyl 2-(2-bromophenyl)acetate is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .Physical And Chemical Properties Analysis
Methyl 2-(2-bromophenyl)acetate has a boiling point of 264℃ and a density of 1.445 . It is a solid substance and its molecular weight is 229.07 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Intermediates :
- It has been used as a starting material or intermediate in various synthetic routes. For instance, Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which can be derived from Methyl 2-(2-bromophenyl)acetate, has been used in the synthesis of compounds with antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
- The compound is also involved in the synthesis of crystal structures like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a product from reactions involving methyl 2-bromoacetate (Lee et al., 2017).
Chemical Structure and Analysis :
- Studies have been conducted to determine the crystal structure and spectroscopic features of related compounds, providing insights into their chemical properties and potential applications. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has been analyzed (Yaman et al., 2019).
Pharmacological Applications :
- Various derivatives have been investigated for their potential pharmacological activities. For example, compounds synthesized from Methyl 2-(thiazol-2-ylcarbamoyl)acetate showed promising antihypertensive α-blocking activity and low toxicity, highlighting its potential in drug development (Abdel-Wahab et al., 2008).
Chemical Reactions and Mechanisms :
- It's been used to study various chemical reactions and mechanisms, such as the Base-Promoted Decarboxylative Annulation process. This method allows the synthesis of benzoxepines with a broad substrate scope and high regioselectivity (Chen et al., 2023).
Natural Product Research :
- Methyl 2-(2-bromophenyl)acetate derivatives have been explored in the study of natural products, like those derived from marine fungi, which showed potent radical-scavenging activity. This indicates potential applications in antioxidant therapies (Leutou et al., 2013).
Safety And Hazards
Methyl 2-(2-bromophenyl)acetate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves .
Relevant Papers Methyl 2-(2-bromophenyl)acetate has been mentioned in various papers. For instance, it is used as a reagent in a study involving the base-mediated decarboxylative annulation of ynones . This study provides a simple and efficient method to synthesize a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
Eigenschaften
IUPAC Name |
methyl 2-(2-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCFIFDMKEIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429055 | |
| Record name | methyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromophenyl)acetate | |
CAS RN |
57486-69-8 | |
| Record name | methyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(2-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

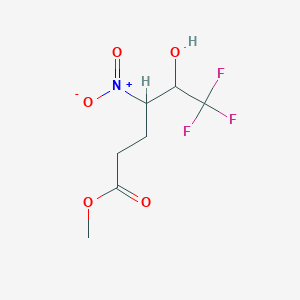
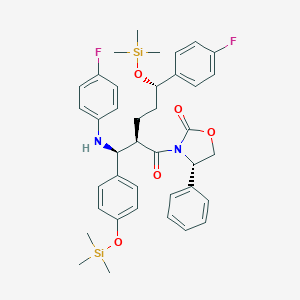
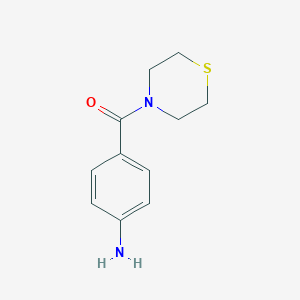
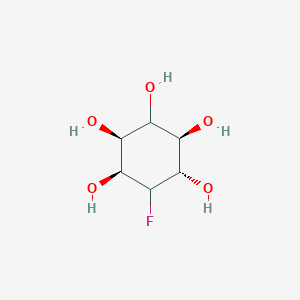
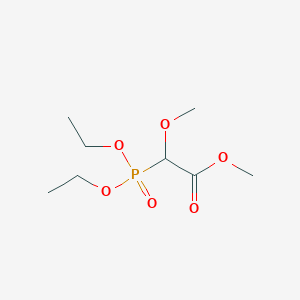
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
